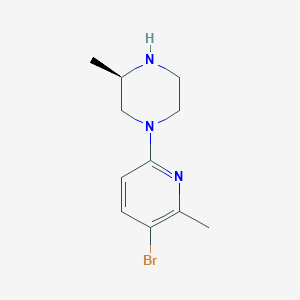![molecular formula C16H13N3O B8447812 5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8447812.png)
5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes an amino group and a phenyl group attached to a bipyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one typically involves multi-step organic reactions. One common method is the reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high efficiency and yield. The use of advanced catalysts and controlled reaction environments are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to nucleotide protein targets, affecting their function and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its ability to interact with proteins makes it a compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar bipyridine core and are studied for their potential as fibroblast growth factor receptor inhibitors.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile: This compound possesses aggregation-induced emission characteristics and is used in imaging applications.
Uniqueness
What sets 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C16H13N3O |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-amino-1-phenyl-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H13N3O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H,17H2 |
Clé InChI |
HKRPIELNADUEDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)N)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate](/img/structure/B8447751.png)



![1-Methyl-5-[3-(N-ethylamino)propylthio]-1,2,3,4-tetrazole](/img/structure/B8447779.png)






